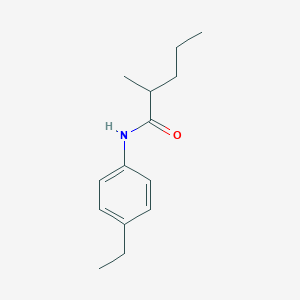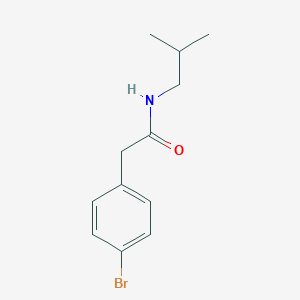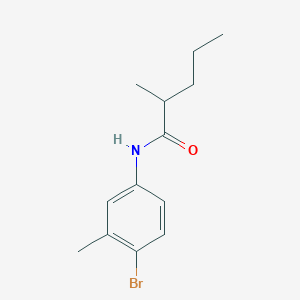
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide, commonly known as Bupiprimate, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Bupiprimate belongs to the class of piperidinecarbothioamide compounds and is structurally similar to the well-known drug, Risperidone.
Mécanisme D'action
The exact mechanism of action of Bupiprimate is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has been shown to act as a partial agonist at dopamine D2 receptors, which could explain its antipsychotic effects. Bupiprimate has also been shown to have anxiolytic effects, which could be due to its modulation of serotonin receptors.
Biochemical and Physiological Effects:
Bupiprimate has been shown to have several biochemical and physiological effects. In animal studies, Bupiprimate has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has also been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of neurodegenerative diseases. Bupiprimate has been shown to have minimal side effects and is generally well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Bupiprimate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal side effects in animal studies. Bupiprimate has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Bupiprimate has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its effects on different neurotransmitters and receptors. Additionally, Bupiprimate has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for research on Bupiprimate. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bupiprimate's anti-inflammatory and antioxidant properties could be useful in slowing the progression of these diseases. Another area of interest is its potential as an anxiolytic agent. Bupiprimate's modulation of serotonin receptors could make it a useful treatment for anxiety disorders. Finally, more research is needed to elucidate the exact mechanism of action of Bupiprimate and its effects on different neurotransmitters and receptors. This could lead to the development of more targeted and effective therapeutic agents.
Méthodes De Synthèse
The synthesis of Bupiprimate involves the reaction of 4-butylphenylhydrazine and 4-hydroxy-1-piperidinecarbothioamide in the presence of a suitable solvent and catalyst. The reaction yields Bupiprimate as a white crystalline solid, which can be purified using recrystallization techniques. The synthesis of Bupiprimate has been reported in several scientific publications, including the Journal of Chemical and Pharmaceutical Research.
Applications De Recherche Scientifique
Bupiprimate has been studied extensively for its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders. Several studies have reported the effectiveness of Bupiprimate in treating anxiety, depression, and schizophrenia. Bupiprimate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C16H24N2OS |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-4-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C16H24N2OS/c1-2-3-4-13-5-7-14(8-6-13)17-16(20)18-11-9-15(19)10-12-18/h5-8,15,19H,2-4,9-12H2,1H3,(H,17,20) |
Clé InChI |
ADCLQGYYHYQADR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)
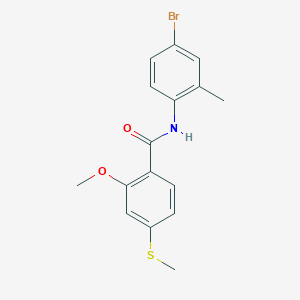
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)

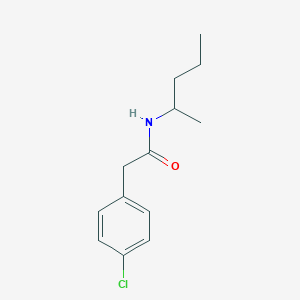
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
